molecular formula C15H14N4OS B5536943 2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine

2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine

Cat. No. B5536943
M. Wt: 298.4 g/mol
InChI Key: RQCAAYDCORTSQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step chemical processes, including condensation reactions, ring closures, and substitutions. For instance, the synthesis of related compounds has been achieved through reactions involving pyridine nitriles and various sulfur and nitrogen-containing ligands, indicating the possibility of employing similar strategies for the synthesis of "2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine" (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These techniques reveal critical information about bond lengths, angles, and molecular conformations, which are essential for understanding the chemical behavior of the compound (Gumus et al., 2018).

Scientific Research Applications

Potential Anticancer Agent Development

A novel sulfur heterocyclic thiophene derivative, containing 1,2,3-triazole and pyridine moieties, demonstrated notable cytotoxicity against breast cancer cells (MDAMB-231), moderate activity with human lung cancer cells (A-549), and less inhibition with human prostate cancer cells (PC-3) compared to doxorubicin. This suggests its potential as a candidate for novel anticancer drug development (S. Murugavel et al., 2019).

Metabolism Study

A metabolism study focused on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate (an active pharmaceutical ingredient) revealed the structure of its main metabolite, enhancing understanding of its biological processing and suggesting potential for pharmaceutical applications (B. Varynskyi & A. Kaplaushenko, 2020).

Luminescence Property Characterization

Research into cyclometallated platinum complexes with substituted thienylpyridines, including derivatives of 1,2,4-triazines, showed significant luminescence properties. These findings have implications for the development of new materials for lighting and display technologies (D. N. Kozhevnikov et al., 2009).

Corrosion Inhibition for Mild Steel

Thiazole-based pyridine derivatives were synthesized and shown to inhibit corrosion on mild steel in acidic environments effectively. This suggests their application in protecting industrial materials from corrosion (Turuvekere K. Chaitra et al., 2016).

Antimicrobial Activity

Various pyridine and triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential use in developing new antimicrobial agents. For instance, some newly synthesized compounds exhibited significant activity against bacterial and fungal strains, suggesting their utility in addressing antimicrobial resistance challenges (M. Suresh, P. Lavanya, & C. Rao, 2016).

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-20-13-8-3-2-7-12(13)14-17-15(19-18-14)21-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCAAYDCORTSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine

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